Phenol, 3-[(2-hydroxyethyl)methylamino]-
CAS No.: 34920-69-9
VCID: VC19654754
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![Phenol, 3-[(2-hydroxyethyl)methylamino]- - 34920-69-9](/images/structure/VC19654754.png)
Description |
Phenol, 3-[(2-hydroxyethyl)methylamino]- (PubChem CID: 12125633), is an organic compound with the molecular formula and a molecular weight of 167.20 g/mol. It belongs to the class of substituted phenols, characterized by a phenolic group with additional functional groups that influence its chemical and biological properties. The compound is also known by its IUPAC name, N-(3-hydroxyphenyl)-sarcosinol . Synthesis PathwaysThe synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the alkylation of a phenolic precursor followed by the introduction of a hydroxyethyl group via nucleophilic substitution or related organic reactions. Specific methodologies are not detailed in the provided sources but are likely to involve standard organic synthesis techniques such as:
Potential ApplicationsWhile specific biological studies on Phenol, 3-[(2-hydroxyethyl)methylamino]- are not directly available, structurally similar compounds have been investigated for:
Mechanism of ActionThe hydroxyl group on the phenol ring contributes to radical scavenging activity, while the hydroxyethyl-methylamino substitution may enhance solubility and bioavailability. Comparison with Related CompoundsTo contextualize its properties, Phenol, 3-[(2-hydroxyethyl)methylamino]- can be compared with other phenolic derivatives:
Research Gaps and Future DirectionsDespite its structural significance, limited data is available on the pharmacological or industrial applications of Phenol, 3-[(2-hydroxyethyl)methylamino]-. Future research could focus on:
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CAS No. | 34920-69-9 | ||||||||||||||||
Product Name | Phenol, 3-[(2-hydroxyethyl)methylamino]- | ||||||||||||||||
Molecular Formula | C9H13NO2 | ||||||||||||||||
Molecular Weight | 167.20 g/mol | ||||||||||||||||
IUPAC Name | 3-[2-hydroxyethyl(methyl)amino]phenol | ||||||||||||||||
Standard InChI | InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 | ||||||||||||||||
Standard InChIKey | OJPVCOSIHTUALG-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | CN(CCO)C1=CC(=CC=C1)O | ||||||||||||||||
PubChem Compound | 12125633 | ||||||||||||||||
Last Modified | Aug 11 2024 |
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